

Synthesis protocol for H-Arg(pbf)-ome hcl

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Compound of Interest

Compound Name: *H-Arg(pbf)-ome hcl*

Cat. No.: *B613144*

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An In-depth Technical Guide to the Synthesis of **H-Arg(pbf)-OMe HCl**

For researchers, scientists, and professionals in drug development, the synthesis of protected amino acids is a critical process in the construction of peptides and peptidomimetics. **H-Arg(pbf)-OMe HCl**, or N- ω -(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine methyl ester hydrochloride, is a key building block. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group offers robust protection for the guanidino function of arginine, while the methyl ester protects the C-terminus. This guide provides a comprehensive overview of the multi-step synthesis of **H-Arg(pbf)-OMe HCl**, presenting quantitative data in structured tables, detailed experimental protocols, and workflow visualizations.

Quantitative Data Summary

The following tables summarize the reactants, reagents, and expected yields for each major step in the synthesis of **H-Arg(pbf)-OMe HCl**.

Table 1: Esterification of L-Arginine HCl

Reactant/Reagent	Molecular Weight (g/mol)	Quantity	Moles	Role
L-Arginine HCl	210.66	21.5 kg	102.06	Starting Material
Methanol	32.04	100 L	-	Solvent
Thionyl Chloride	118.97	13 L	211.3	Reagent
Product				
L-Arginine methyl ester dihydrochloride	247.12	Oily residue	-	Intermediate

Table 2: α -Amino Group Protection with Boc Anhydride

Reactant/Reagent	Molecular Weight (g/mol)	Quantity	Moles	Role
L-Arginine methyl ester dihydrochloride	247.12	From previous step	-	Starting Material
Sodium Bicarbonate	84.01	25.2 kg	299.96	Base
Di-tert-butyl dicarbonate ((Boc) ₂ O)	218.25	26.16 kg	119.86	Protecting Group
Tetrahydrofuran (THF)	72.11	30 L	-	Solvent
Water	18.02	150 L	-	Solvent
Product				
Boc-Arg-OMe HCl	340.83	Oily residue	-	Intermediate

Table 3: Guanidino Group Protection with Pbf-Cl

Reactant/Reagent	Molecular Weight (g/mol)	Quantity	Moles	Role
Boc-Arg-OMe HCl	340.83	From previous step	-	Starting Material
Pbf-Cl	284.76	31.9 kg	112.02	Protecting Group
Potassium Carbonate	138.21	41.7 kg	301.71	Base
Acetone	58.08	200 L	-	Solvent
Product				
Boc-Arg(Pbf)-OMe	594.75	Oily residue	-	Intermediate

Table 4: Deprotection of the Boc Group

Reactant/Reagent	Molecular Weight (g/mol)	Quantity	Moles	Role
Boc-Arg(Pbf)-OMe	594.75	From previous step	-	Starting Material
3N HCl in Ethyl Acetate	-	120 L	-	Reagent/Solvent
Product				
H-Arg(pbf)-OMe HCl	477.02	-	-	Final Product

Experimental Protocols

The synthesis of **H-Arg(pbf)-OMe HCl** is a multi-step process that requires careful control of reaction conditions.

Step 1: Esterification of L-Arginine Hydrochloride

This initial step protects the carboxylic acid group of arginine as a methyl ester.

- A 300 L reaction vessel is pre-dried, and 100 L of anhydrous methanol is added.
- The methanol is cooled to a temperature between -10°C and -5°C using an ice-salt bath.
- Thionyl chloride (13 L) is added dropwise to the cooled methanol while maintaining the temperature.
- L-Arginine hydrochloride (21.5 kg) is gradually added to the mixture.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 24 hours.
- The reaction mixture is then heated to 35°C and monitored for completion by Thin Layer Chromatography (TLC), which typically takes about 48 hours.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Upon completion, the reaction mixture is concentrated under reduced pressure to yield L-arginine methyl ester dihydrochloride as an oily intermediate.[\[1\]](#)

Step 2: Introduction of the Boc Protecting Group

The α -amino group is protected with a tert-butoxycarbonyl (Boc) group.

- To a 300 L reaction vessel, add 150 L of water, followed by 25.2 kg of sodium bicarbonate, and stir the mixture.[\[1\]](#)[\[3\]](#)
- The oily L-arginine methyl ester dihydrochloride from the previous step is gradually added.
- Tetrahydrofuran (30 L) is added to the mixture.
- Di-tert-butyl dicarbonate ((Boc)₂O) (26.16 kg) is added in portions while stirring at room temperature.[\[1\]](#)[\[3\]](#)

- The reaction progress is monitored by TLC.
- Once the starting material is consumed, the pH of the reaction mixture is adjusted to 3-4 with acid, and it is extracted with a mixture of petroleum ether and ethyl acetate.[1][2]
- The aqueous layer is saturated with salt, and the pH is adjusted to 6-7. The product is then extracted with ethyl acetate.[1][2]
- The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate.[1][2]
- The solvent is removed under reduced pressure to give Boc-Arg-OMe HCl as an oily substance.[1][3]

Step 3: Introduction of the Pbf Protecting Group

The guanidino side chain is protected with the Pbf group.

- In a 300 L reaction vessel, the Boc-Arg-OMe HCl obtained from the previous step is combined with 31.9 kg of Pbf-Cl, 200 L of acetone, and 41.7 kg of potassium carbonate.[1][3][4]
- A small amount of water is added, and the mixture is stirred while maintaining the temperature at 40-45°C.[1][3][4]
- The reaction is monitored by TLC.
- Upon completion, the insoluble solids are removed by filtration.
- The acetone is removed by vacuum distillation, yielding Boc-Arg(Pbf)-OMe as an oily substance.[1][3][4]

Step 4: Selective Deprotection of the Boc Group

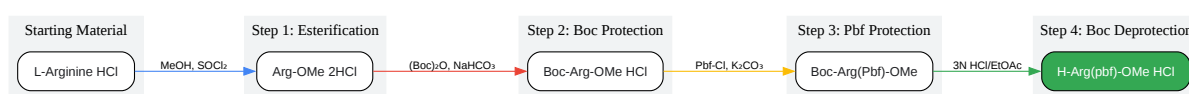
The final step involves the removal of the temporary Boc group to yield the desired product.

- In a dry 300 L reaction vessel, 120 L of a 3N HCl solution in ethyl acetate is added.[1][3][4]

- The Boc-Arg(Pbf)-OMe oil is added under stirring while maintaining the temperature at 10-15°C.[1][3][4]
- The mixture is then stirred at room temperature until the deprotection is complete, as monitored by TLC.
- Water is added to the reaction mixture, and the product is washed into the aqueous phase. [1][3][4]
- The aqueous phase containing the final product, **H-Arg(pbf)-OMe HCl**, can then be used in subsequent reactions or further purified if necessary.

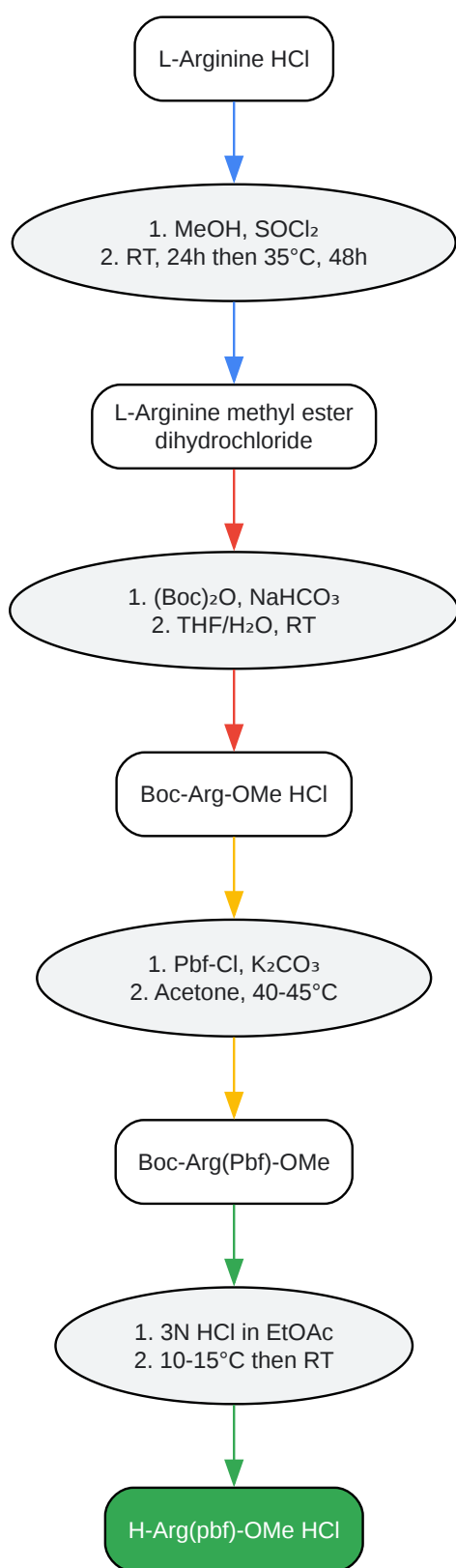
Visualizations

The following diagrams illustrate the synthesis workflow for **H-Arg(pbf)-OMe HCl**.



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Caption: Overall synthesis workflow for **H-Arg(pbf)-OMe HCl**.



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Caption: Detailed reaction steps for **H-Arg(pbf)-OMe HCl** synthesis.

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